molecular formula C18H12N6 B3150158 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685106-77-8

7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3150158
CAS No.: 685106-77-8
M. Wt: 312.3 g/mol
InChI Key: LKQJINYEHSDHIK-UHFFFAOYSA-N
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Description

7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines benzimidazole and triazolopyrimidine moieties. These structural features contribute to its potential biological activities, making it a promising candidate for various therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the imidazole and pyrazolo[3,4-d]pyrimidine moieties, have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Compounds containing similar structural elements, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2/cyclin a2 , suggesting that this compound may also interact with similar targets. The interaction with these targets could lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Given the potential inhibition of cdk2/cyclin a2 , it can be inferred that this compound may affect cell cycle regulation and apoptosis pathways.

Pharmacokinetics

Compounds containing the imidazole moiety are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Based on the potential inhibition of cdk2/cyclin a2 , it can be inferred that this compound may induce alterations in cell cycle progression and apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a suitable triazolopyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical

Properties

IUPAC Name

7-[4-(benzimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-2-4-17-15(3-1)21-12-23(17)14-7-5-13(6-8-14)16-9-10-19-18-20-11-22-24(16)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQJINYEHSDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=NC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163809
Record name 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685106-77-8
Record name 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685106-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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